molecular formula C27H35N3O3S B301167 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

货号 B301167
分子量: 481.7 g/mol
InChI 键: LXPYXBCBBITIJI-SBEYKLCGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DABO-2, is a thiazolidinone derivative that has attracted considerable attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit the replication of HIV-1 and to act as a potent antiviral agent. In

作用机制

The mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is essential for the replication of the virus, and inhibition of its activity can prevent the virus from replicating and spreading. 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the activity of other enzymes involved in viral replication, such as integrase and protease.
Biochemical and Physiological Effects:
5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral and anticancer agent. It has also been shown to have low cytotoxicity and to be well-tolerated in animal models. In addition, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potency and specificity against HIV-1. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. However, one limitation of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.

未来方向

There are several future directions for research on 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective analogs of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one that could be used as antiviral and anticancer agents. Another area of research is the investigation of the mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, which could lead to the development of new drugs that target HIV-1 and other viral infections. Additionally, the potential use of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in combination with other antiretroviral drugs or anticancer agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.

合成方法

The synthesis of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the condensation of 2-ethoxy-4-formylphenylhydrazine with 2-(4-ethoxyphenyl)aminothiazole in the presence of acetic acid. The resulting intermediate is then reacted with diethylamine and propyl bromide to yield the final product. This method has been optimized to provide high yields and purity of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

科学研究应用

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its antiviral properties, particularly in inhibiting the replication of HIV-1. It has been shown to have potent activity against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. In addition to its antiviral activity, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

属性

产品名称

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

分子式

C27H35N3O3S

分子量

481.7 g/mol

IUPAC 名称

(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H35N3O3S/c1-6-17-30-26(31)25(34-27(30)28-21-12-15-23(16-13-21)32-9-4)18-20-11-14-22(29(7-2)8-3)19-24(20)33-10-5/h11-16,18-19H,6-10,17H2,1-5H3/b25-18-,28-27?

InChI 键

LXPYXBCBBITIJI-SBEYKLCGSA-N

手性 SMILES

CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

规范 SMILES

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。